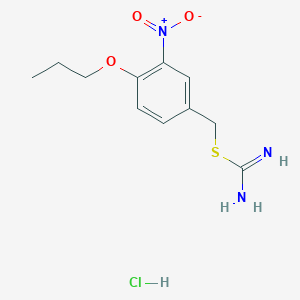![molecular formula C22H22N2O5S2 B5223312 N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5223312.png)
N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide, also known as DAS181, is a novel antiviral drug that has been developed for the treatment of respiratory viral infections. This compound has shown promising results in preclinical studies and has the potential to be used as a therapeutic agent against a wide range of viral infections.
Mechanism of Action
N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide is a sialidase enzyme that cleaves sialic acid residues on the surface of host cells and viral particles. By doing so, it disrupts the interaction between the virus and the host cell, preventing viral entry and replication. This mechanism of action is different from that of traditional antiviral drugs, which target viral proteins directly.
Biochemical and Physiological Effects:
N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. In animal models, N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide has been shown to reduce viral titers and improve survival rates in infected animals. It has also been shown to reduce inflammation and lung damage in animal models of influenza infection.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide is its broad-spectrum antiviral activity against a range of respiratory viruses. It also has a unique mechanism of action that targets host cell receptors rather than viral proteins, which may reduce the likelihood of viral resistance. However, one limitation of N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide is that it requires intranasal administration, which may limit its use in certain patient populations.
Future Directions
There are several potential future directions for the development of N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide. One area of focus is the optimization of the dosing regimen and administration route to maximize its efficacy and minimize potential side effects. Another area of research is the development of combination therapies that can enhance the antiviral activity of N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide. Additionally, there is ongoing research to explore the potential use of N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide in the prevention of viral infections, as well as its potential as a therapeutic agent against other viral infections beyond respiratory viruses.
Synthesis Methods
The synthesis of N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide involves several steps, starting with the reaction between 2,4-dimethoxyaniline and 4-nitrobenzenesulfonyl chloride to obtain 4-nitro-N-(2,4-dimethoxyphenyl)benzenesulfonamide. This compound is then reduced to the corresponding amine using hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with 2-(methylthio)benzoyl chloride to obtain N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide.
Scientific Research Applications
N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide has been extensively studied for its antiviral activity against a variety of respiratory viruses, including influenza virus, parainfluenza virus, respiratory syncytial virus, and human metapneumovirus. In vitro studies have shown that N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide can inhibit viral replication by cleaving sialic acid receptors on the surface of host cells, thereby preventing viral attachment and entry into the cells.
properties
IUPAC Name |
N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-28-16-10-13-19(20(14-16)29-2)24-31(26,27)17-11-8-15(9-12-17)23-22(25)18-6-4-5-7-21(18)30-3/h4-14,24H,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMRMEWCYQUARO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-L-prolinate](/img/structure/B5223238.png)

![N-(4-bromophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5223250.png)
![2-[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5223251.png)
![11-(3,4-dimethoxyphenyl)-10-propionyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5223260.png)


![(2R*,6S*)-2,6-dimethyl-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine](/img/structure/B5223289.png)
![ethyl [1,3-dioxo-2-(4-propylbenzyl)-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5223295.png)
![N-(4-chlorophenyl)-N'-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiourea](/img/structure/B5223299.png)
![[(3-nitrophenyl)(phenyl)methyl]formamide](/img/structure/B5223317.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(4-pyridinyl)propanamide](/img/structure/B5223325.png)
![4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5223330.png)
